molecular formula C27H39Er B582886 TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM CAS No. 153608-51-6

TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM

Katalognummer: B582886
CAS-Nummer: 153608-51-6
Molekulargewicht: 530.868
InChI-Schlüssel: XGKDHKBXKYVMJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(butylcyclopentadienyl)erbium (Er(C₅H₄Bu)₃) is an organoerbium complex featuring three butyl-substituted cyclopentadienyl (Cp) ligands coordinated to an erbium(III) center. While direct data on this compound is scarce in the provided evidence, analogous structures such as tris(ethylcyclopentadienyl)erbium (CAS: 476364-60-0) suggest that the butyl variant shares key characteristics, including high thermal stability and solubility in non-polar organic solvents due to bulky alkyl substituents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM can be synthesized through the reaction of erbium chloride with butylcyclopentadiene in the presence of a suitable base. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled environments to maintain the integrity of the compound. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism by which TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM exerts its effects involves the interaction of the erbium center with various substrates. The butylcyclopentadienyl ligands provide stability to the erbium center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Ligand Substituent Variations

a) Tris(ethylcyclopentadienyl)erbium (Er(C₅H₄Et)₃)

  • Purity levels (97%) and synthesis methods align with tris(butylcyclopentadienyl)erbium .
  • Applications : Similar use in catalysis or rare-earth material synthesis, though solubility in less polar solvents may differ.

b) Tris(cyclopentadienyl)ytterbium (YbCp₃)

  • Structure/Properties : Unsubstituted Cp ligands result in higher reactivity (e.g., water sensitivity: H261 hazard) and flammability (H228, flash point 85°C) compared to alkyl-substituted erbium analogs. The ytterbium center (smaller ionic radius than Er) may alter magnetic properties .
  • Safety : Classified as a 4.3/4.1 hazardous material (water-reactive, flammable), suggesting that butyl substitution in Er compounds could mitigate such risks .

Metal Center Variations

a) Tris(ethylcyclopentadienyl)dysprosium (Dy(C₅H₄Et)₃)

  • Magnetic Properties : Dysprosium’s high magnetic anisotropy makes it superior for single-molecule magnet (SMM) applications compared to erbium analogs .

b) Tris(ethylcyclopentadienyl)gadolinium (Gd(C₅H₄Et)₃)

  • Electronic Structure : Gadolinium’s high spin state (S = 7/2) contrasts with Er³⁺’s lower spin, favoring applications in magnetic resonance imaging (MRI) contrast agents .

Ligand-Type Variations: Cyclopentadienyl vs. Silylamide

a) Erbium Tris(hexamethyldisilazide) (Er[N(SiMe₃)₂]₃)

  • Structure/Properties : Silylamide ligands (CAS: 103457-72-3) offer higher electronegativity and volatility, making this compound suitable for CVD. Molecular weight (648.41 g/mol) exceeds that of Cp-based analogs .
  • Applications : Preferred in thin-film deposition, whereas Cp-based erbium complexes may excel in polymerization catalysis due to stronger Lewis acidity .

Research Findings and Data Tables

Table 1: Comparative Properties of Selected Organoerbium and Lanthanide Complexes

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound Er(C₅H₄Bu)₃ ~650 (estimated) High thermal stability, organic-soluble Catalysis, magnetic materials
Tris(ethylcyclopentadienyl)erbium Er(C₅H₄Et)₃ ~600 (estimated) Moderate reactivity, 97% purity Research, synthesis
Tris(cyclopentadienyl)ytterbium YbCp₃ 394.23 Water-reactive, flammable (flash point 85°C) Specialty synthesis
Erbium tris(hexamethyldisilazide) Er[N(SiMe₃)₂]₃ 648.41 Volatile, CVD-compatible Thin-film deposition

Biologische Aktivität

Tris(butylcyclopentadienyl)erbium (Er(nBuCp)₃) is a complex organometallic compound that has garnered attention in various fields, including materials science and biomedicine. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and potential applications in biological systems.

This compound is notable for its unique structure and properties, which arise from the presence of the cyclopentadienyl ligand. This compound is part of a broader class of organometallic complexes that have been studied for their luminescent properties and potential therapeutic applications.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of erbium precursors with butylcyclopentadiene under an inert atmosphere. The resulting product is characterized by various techniques, including:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the molecular structure.
  • Infrared Spectroscopy (IR) : Provides information on functional groups.
  • X-ray Diffraction (XRD) : Determines the crystalline structure.

The compound appears as a yellow to orange liquid with a molecular weight of 530.86 g/mol and a boiling point of approximately 240°C .

3.1 Toxicity Studies

Research has demonstrated that this compound exhibits low toxicity in vitro. In studies involving macrophage cell lines, the compound showed minimal cytotoxic effects, even upon partial dissolution, indicating its potential for safe biological applications .

3.2 Antimicrobial Properties

Preliminary studies suggest that organometallic compounds like this compound may possess antimicrobial properties. The interaction of erbium with biological tissues has been explored, particularly in contexts involving photothermal therapy where localized heating can enhance the efficacy of antimicrobial treatments .

3.3 Photoluminescence Characteristics

This compound exhibits significant photoluminescence properties, particularly at wavelengths relevant for biomedical imaging and therapy (around 1.54 micrometers). This characteristic is crucial for applications in optical imaging and targeted phototherapy .

4.1 Application in Cancer Therapy

A study investigated the use of erbium-doped nanoparticles for localized heating in cancer treatment. The results indicated that controlled heating could induce apoptosis in cancer cells while sparing surrounding healthy tissue, showcasing the therapeutic potential of erbium compounds .

4.2 Nanoparticle Development

Research into erbium-doped silica nanoparticles demonstrated their low toxicity and potential for use in drug delivery systems. These nanoparticles were shown to retain their structural integrity while delivering therapeutic agents effectively to target cells .

5. Data Summary

PropertyValue
Molecular FormulaC₁₇H₃₉Er
Molecular Weight530.86 g/mol
AppearanceYellow to orange liquid
Boiling Point~240°C
Toxicity (Macrophage Model)Low toxicity
Photoluminescence Peak~1.54 µm

6. Conclusion

This compound presents a promising avenue for research in biological applications due to its low toxicity and favorable photophysical properties. Further studies are warranted to explore its full potential in therapeutic contexts, particularly in drug delivery and photothermal therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tris(butylcyclopentadienyl)erbium, and how do reaction conditions influence ligand coordination efficiency?

Methodological Answer: Synthesis typically involves reacting erbium halides (e.g., ErCl₃) with butylcyclopentadienyl ligands (C₅H₄Bu⁻) in anhydrous, oxygen-free conditions. Key variables include:

  • Solvent choice : Tetrahydrofuran (THF) or toluene, which influence ligand solubility and reaction kinetics.
  • Temperature : Reactions often proceed at 60–80°C to balance ligand activation and thermal stability .
  • Stoichiometry : A 1:3 metal-to-ligand ratio is standard, but excess ligand may mitigate side reactions (e.g., ligand decomposition).
    Validation : Confirm coordination via elemental analysis (C/H/Er ratios) and NMR spectroscopy (ligand proton shifts). X-ray crystallography is definitive for structural confirmation .

Q. Which characterization techniques are most effective for verifying the purity and structural integrity of this compound?

Methodological Answer:

  • Elemental Analysis : Quantify C, H, and Er content to validate stoichiometry (deviation >2% suggests impurities).
  • FT-IR Spectroscopy : Detect ligand vibrational modes (e.g., C-H stretches at 2800–3100 cm⁻¹) and Er-Cp bonding signatures.
  • Magnetic Susceptibility : Confirm Er³⁺ oxidation state via SQUID magnetometry (expected μₑff ≈ 9.5 µB).
  • Single-Crystal X-Ray Diffraction : Resolve ligand orientation and metal-ligand bond distances (critical for catalytic studies) .

Table 1: Key Characterization Techniques and Detection Limits

TechniqueTarget ParameterDetection Limit
X-Ray DiffractionBond lengths/angles<0.01 Å
ICP-MSEr purity0.1 ppm
NMRLigand environment1–5 mol% impurities

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in proposed catalytic mechanisms involving tris(butylcyclopententadienyl)erbium?

Methodological Answer:

  • Hypothesis Testing : Use density functional theory (DFT) to compare energy profiles of proposed mechanisms (e.g., ligand-assisted vs. metal-centered activation).
  • Contradiction Analysis : If experimental kinetics conflict with theoretical predictions, re-examine solvent effects or transition-state geometries in simulations.
  • Validation : Correlate computed activation energies with experimental Arrhenius parameters (Δ‡G vs. Eₐ). For example, discrepancies >10 kJ/mol may indicate overlooked intermediates .

Q. What experimental design strategies mitigate air/moisture sensitivity during in situ studies of this compound in catalytic polymerization?

Methodological Answer:

  • Glovebox Protocols : Conduct all manipulations under inert atmospheres (<1 ppm O₂/H₂O).
  • In Situ Spectroscopy : Use sealed quartz cells with Schlenk-line adapters for UV-Vis or IR monitoring.
  • Control Experiments : Compare catalytic activity with/without rigorous drying (e.g., activated molecular sieves) to quantify moisture interference .

Q. How do steric effects from butyl substituents influence the catalytic activity of this compound compared to unsubstituted analogs?

Methodological Answer:

  • Comparative Kinetics : Perform parallel reactions using tris(cyclopentadienyl)erbium (no butyl groups) under identical conditions.
  • Steric Parameterization : Calculate Tolman cone angles or Buried Volume (%VBur) from crystallographic data to quantify ligand bulk.
  • Structure-Activity Correlation : Higher %VBur often reduces substrate access to the metal center, lowering turnover frequency but improving selectivity .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported magnetic properties of this compound across studies?

Methodological Answer:

  • Source Evaluation : Check sample purity (e.g., ICP-MS for Er content) and crystallinity (PXRD vs. single-crystal data).
  • Experimental Conditions : Magnetic measurements are sensitive to temperature sweep rates and field strength. Replicate studies using standardized protocols (e.g., 2 K/min cooling rate).
  • Theoretical Modeling : Compare experimental μₑff with spin-orbit coupling calculations (CASSCF methods) to identify ligand field effects .

Q. What statistical frameworks are appropriate for analyzing variability in catalytic cycle lifetimes of this compound complexes?

Methodological Answer:

  • Weibull Analysis : Model lifetime distributions to distinguish random failures (e.g., ligand decomposition) from systematic degradation.
  • ANOVA Testing : Compare means across batches to identify synthesis-related variability (e.g., ligand purity, ErCl₃ source).
  • Sensitivity Analysis : Rank factors (e.g., temperature, solvent) using Plackett-Burman designs to isolate dominant failure drivers .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?

Methodological Answer:

  • Feasibility : Prioritize hypotheses testable with available instrumentation (e.g., access to gloveboxes for air-sensitive reactions).
  • Novelty : Focus on underexplored applications (e.g., photoluminescence tuning via ligand modification).
  • Ethical Compliance : Ensure safe handling of erbium compounds (toxicity protocols per REACH regulations) .

Q. What PICO (Population, Intervention, Comparison, Outcome) elements apply to mechanistic studies of this compound in catalysis?

Methodological Answer:

  • Population : Erbium complex + substrate (e.g., ethylene).
  • Intervention : Variation in ligand structure (e.g., butyl vs. methyl substituents).
  • Comparison : Catalytic activity of analogous lanthanide complexes (e.g., La, Y).
  • Outcome : Turnover number (TON) or enantiomeric excess (ee) .

Eigenschaften

CAS-Nummer

153608-51-6

Molekularformel

C27H39Er

Molekulargewicht

530.868

IUPAC-Name

5-butylcyclopenta-1,3-diene;erbium(3+)

InChI

InChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3;/q3*-1;+3

InChI-Schlüssel

XGKDHKBXKYVMJT-UHFFFAOYSA-N

SMILES

CCCC[C-]1C=CC=C1.CCCC[C-]1C=CC=C1.CCCC[C-]1C=CC=C1.[Er+3]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.